Product packaging for Furo[2,3-d]pyridazine-4,7-diamine(Cat. No.:CAS No. 18259-49-9)

Furo[2,3-d]pyridazine-4,7-diamine

Cat. No.: B579383
CAS No.: 18259-49-9
M. Wt: 150.141
InChI Key: HFQMTMFWDVRWDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-d]pyridazine-4,7-diamine is a high-value fused heterocyclic compound designed for advanced pharmaceutical research and development. This diamine-functionalized derivative is built around the furo[2,3-d]pyridazine scaffold, a structure known for its versatility in medicinal chemistry . The 4,7-diamine substitution pattern makes it a particularly promising building block for the synthesis of novel kinase inhibitors. Research on analogous furo[2,3-d]pyrimidine structures has demonstrated significant potential in targeting key oncological pathways, such as serving as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary target in anti-angiogenesis cancer therapy . Compounds based on this core heterocyclic system have also shown promise as inhibitors of Epidermal Growth Factor Receptor (EGFR) . The presence of two amine groups provides distinct synthetic handles for further functionalization, allowing researchers to explore structure-activity relationships and optimize drug-like properties such as potency and selectivity. This compound is intended for use in drug discovery programs, chemical biology, and as a key intermediate in the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O B579383 Furo[2,3-d]pyridazine-4,7-diamine CAS No. 18259-49-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18259-49-9

Molecular Formula

C6H6N4O

Molecular Weight

150.141

IUPAC Name

furo[2,3-d]pyridazine-4,7-diamine

InChI

InChI=1S/C6H6N4O/c7-5-3-1-2-11-4(3)6(8)10-9-5/h1-2H,(H2,7,9)(H2,8,10)

InChI Key

HFQMTMFWDVRWDJ-UHFFFAOYSA-N

SMILES

C1=COC2=C1C(=NN=C2N)N

Synonyms

Furo[2,3-d]pyridazine, 4,7-diamino- (8CI)

Origin of Product

United States

Synthetic Methodologies for Furo 2,3 D Pyridazine 4,7 Diamine and Its Analogues

Retrosynthetic Analysis of the Furo[2,3-d]pyridazine-4,7-diamine Core

A retrosynthetic analysis of the this compound core reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections can be made at the furan (B31954) or pyridazine (B1198779) ring, leading to precursors that can be cyclized or annulated.

One common approach involves disconnecting the pyridazine ring, leading back to a substituted furan precursor. This furan would possess functionalities at the 2 and 3 positions that are amenable to cyclization with a hydrazine (B178648) derivative to form the pyridazine ring. For instance, a 2,3-dicarbonyl furan derivative or a furan with adjacent cyano and ester groups could serve as a key intermediate.

Alternatively, disconnection of the furan ring suggests a pyridazine precursor as the starting point. This pyridazine would need appropriate functional groups at the 4 and 5 positions to facilitate the formation of the fused furan ring. This could involve an ortho-dihalo pyridazine or a pyridazine with a hydroxyl group and an adjacent leaving group, which can then be reacted with a two-carbon synthon to construct the furan ring.

Conventional Synthetic Pathways to Furo[2,3-d]pyridazine Scaffolds

Traditional methods for constructing the furo[2,3-d]pyridazine scaffold generally rely on stepwise approaches, building either the furan or the pyridazine ring onto a pre-existing heterocyclic core.

Cyclocondensation Reactions for Furan Ring Formation

The formation of the furan ring onto a pre-existing pyridazine is a common strategy. This often involves the reaction of a suitably substituted pyridazine with a precursor that provides the necessary two carbons for the furan ring. For example, a pyridazine derivative with a hydroxyl or amino group adjacent to a carbon that can be functionalized (e.g., a methyl group) can undergo cyclization with an appropriate reagent.

A notable example involves the synthesis of furo[2,3-d]pyridazin-4(5H)-one derivatives. Starting from methyl 2-methylfuran-3-carboxylate, the methyl group is converted to an aldehyde, which then undergoes condensation with hydrazine derivatives to form the pyridazine ring. researchgate.net

Starting MaterialReagentsProductReference
Methyl 2-methylfuran-3-carboxylate1. Oxidation to aldehyde 2. Hydrazine derivatives 3. Hydrolysis 4. SOCl2N-substituted furo[2,3-d]pyridazinone derivatives researchgate.net

Annulation Strategies for Pyridazine Ring Construction

The construction of the pyridazine ring onto a furan core is another widely used approach. This typically involves a furan derivative with functional groups at the 2 and 3 positions that can react with hydrazine or its derivatives.

One such method starts with a 2-bromo-3-aminopyridizinone skeleton, which undergoes a tandem Sonogashira coupling-cycloisomerization to yield functionalized furopyridazines. nih.gov Another approach involves the condensation of 4-methyl pyridazine-6-one with DMFDMA, followed by treatment with aniline, to construct the pyridazine ring. mdpi.com

Furan PrecursorReagentsKey IntermediateProductReference
2-Bromo-3-aminopyridizinoneTerminal alkynes, Pd/C-CuI-PPh3-Et3N-Functionalized furopyridazines nih.govnih.gov
4-Methyl pyridazine-6-oneDMFDMA, AnilineEnamine intermediatePyridopyridazine-3,8-dione mdpi.com

Multi-Step Approaches from Readily Available Precursors

Many synthetic routes to furo[2,3-d]pyridazines involve multi-step sequences starting from simple, commercially available materials. These syntheses often build the furan and pyridazine rings sequentially. For instance, a synthesis of furo[2,3-d]pyrimidine-based chalcones starts with the formation of 5-acetyl-6-methylfuro[2,3-d]pyrimidin-4(3H)-one, which is then reacted with substituted benzaldehydes. nih.gov

A different multi-step approach involves the synthesis of 2,3-diamino-furo[2,3-c]pyridines via an "unusual" Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which can then be further modified. acs.orgnih.gov

Advanced Synthetic Approaches to this compound

More recent synthetic strategies focus on improving efficiency and atom economy, often through one-pot reactions and the use of advanced catalytic systems.

One-Pot Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful and efficient method for the synthesis of complex heterocyclic systems like furo[2,3-d]pyridazines in a single step from three or more starting materials. tandfonline.comresearchgate.net These reactions are highly convergent and often adhere to the principles of green chemistry by reducing the number of synthetic steps and purification procedures. ekb.eg

A notable example is the one-pot, three-component synthesis of 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones catalyzed by ZrOCl2•8H2O. nih.gov This reaction proceeds through a Knoevenagel condensation followed by a heteroannulation reaction. nih.gov Another MCR approach involves the synthesis of polysubstituted pyrroles from 1,3-dicarbonyl compounds and acrylates using a copper catalyst. nih.gov

CatalystStarting MaterialsProductKey FeaturesReference
ZrOCl2•8H2OAryl(or heteroaryl)glyoxal monohydrate, 1,3-dimethylbarbituric acid, alkyl(cyclohexyl or tert-butyl)isocyanide5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dionesGreen, one-pot, three-component, regioselective nih.gov
Copper1,3-dicarbonyl compounds, acrylates, ammonium (B1175870) acetate2,3,5-trisubstituted pyrrolesOne-pot, C-C and C-N bond formation nih.gov
NoneAldehydes, malononitrile, barbituric acidPyrano[2,3-d]pyrimidine-2,4(1H,3H)-dionesCatalyst- and solvent-free tandfonline.com

Transition Metal-Catalyzed Syntheses of Fused Systems

Transition metal catalysis has become a cornerstone in the synthesis of complex heterocyclic systems, including furo[2,3-d]pyridazines. These methods offer high efficiency and selectivity in the formation of the fused ring structure.

A notable strategy involves a tandem Sonogashira coupling-cycloisomerization reaction. nih.gov This approach utilizes an easily accessible 2-bromo-3-aminopyridazinone skeleton, which, upon reaction with a terminal alkyne under palladium and copper catalysis, undergoes coupling followed by an intramolecular cyclization to yield the functionalized furopyridazine core. nih.gov This method is versatile, allowing for the introduction of various substituents on the furan ring depending on the alkyne used.

Palladium-catalyzed cross-coupling reactions have also been instrumental in building the furo[2,3-d]pyridazine framework. For instance, a Pd(II)-catalyzed cross-coupling of 1-alkynes with o-iodoacetoxypyridines, followed by electrophilic cyclization, provides a direct route to 2,3-disubstituted furo[2,3-b]pyridines, a related isomeric system. ias.ac.in Similar strategies can be adapted for the synthesis of the furo[2,3-d]pyridazine scaffold.

Furthermore, rhodium-catalyzed reactions have been explored. For example, Rh-catalyzed cyclization of 1,5-bis(1,2-allenyl)ketones proceeds through a cycloisomerization to a 3-rhodafuran intermediate, which then undergoes a facile cyclization to form a bicyclic furan system. nih.gov While not a direct synthesis of furo[2,3-d]pyridazines, this methodology highlights the potential of rhodium catalysis in constructing fused furan rings.

The following table summarizes key transition metal-catalyzed reactions for the synthesis of related fused furan systems:

Catalyst SystemReactantsProduct TypeReference
Pd(0)/Cu(I)2-bromo-3-aminopyridazinone, Terminal alkyneFuro[2,3-c]pyridazine nih.gov
Pd(II)o-iodoacetoxypyridine, 1-alkyneFuro[2,3-b]pyridine (B1315467) ias.ac.in
Rh(I)Allenyl ketoneFuran nih.gov
Au(III)Haloallenyl ketone3-Halofuran nih.gov
Zn(II)3-Alkynyl ketoneFuran nih.gov

Green Chemistry Approaches in Furo[2,3-d]pyridazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on the use of safer solvents, catalysts, and energy-efficient processes.

One prominent green strategy is the use of multicomponent reactions (MCRs) in environmentally benign solvents like water. grafiati.com A regioselective one-pot, three-component reaction of alkyl 2-cyanoacetates with arylglyoxals in the presence of hydrazine hydrate (B1144303) at room temperature in water has been developed for the synthesis of 4-cyano-3(2H)-pyridazinones, which are key precursors for furo[2,3-d]pyridazines. grafiati.com

Another green approach involves the use of reusable catalysts. For example, metal-organic framework (MOF) catalyzed MCRs have been shown to satisfy several green chemistry principles. researchgate.net While specific examples for this compound are still emerging, the application of MOFs in the synthesis of other pyridazine and pyrimidine (B1678525) derivatives demonstrates their potential. researchgate.net

A one-pot, three-component condensation reaction for the synthesis of furo[2,3-d]pyrimidines, an isomeric system, has been reported using ZrOCl₂·8H₂O as a catalyst in a green solvent. nih.gov This reaction proceeds through a tandem Knoevenagel condensation and subsequent cyclization, highlighting a regioselective and environmentally friendly route. nih.gov

Green Chemistry PrincipleApplication in Furo[2,3-d]pyridazine SynthesisExample/Reference
Use of Safer SolventsOne-pot, three-component synthesis in water.Synthesis of 4-cyano-3(2H)-pyridazinones. grafiati.com
Atom EconomyMulticomponent reactions (MCRs) that incorporate most of the atoms from the reactants into the final product.MCR for furo[2,3-d]pyrimidines. nih.gov
Use of Reusable CatalystsMetal-organic frameworks (MOFs) as catalysts.General principle applied to related heterocycles. researchgate.net
Energy EfficiencyReactions conducted at room temperature.Synthesis of 4-cyano-3(2H)-pyridazinones. grafiati.com

Derivatization Strategies at the Amino Positions (4 and 7)

The amino groups at the 4 and 7 positions of the this compound core are crucial for tuning the molecule's properties and for creating diverse libraries of compounds for biological screening.

Amination Reactions for Diamine Introduction

The introduction of the diamine functionality often occurs as a key step in the synthetic sequence. A common method involves the nucleophilic substitution of chloro- or other halo-substituted furo[2,3-d]pyridazine precursors with ammonia (B1221849) or primary amines. For instance, 8-chloro derivatives of related pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines readily undergo nucleophilic substitution with various amines in ethanol (B145695) to yield the corresponding amino derivatives in high yields. mdpi.com This strategy is directly applicable to the synthesis of this compound from a corresponding di-chloro precursor.

Reductive amination of carbonyl or cyano groups on the pyridazine ring is another viable strategy. core.ac.uk Although specific examples for the diamine are scarce, the general principle of converting a precursor like a dicarbonitrile or dialdehyde (B1249045) to the diamine via reductive amination is a well-established transformation in heterocyclic chemistry.

Functionalization of Amino Groups (e.g., Acylation, Alkylation, Arylation)

Once the diamine is in hand, the amino groups can be further functionalized to introduce a wide range of substituents.

Acylation: The amino groups can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. For example, 5-aminofuro[2,3-c]pyridazine-6-carboxamide, a related isomer, undergoes condensation with acetyl chloride and other acylating agents to form corresponding acylated products. grafiati.com

Alkylation and Arylation: N-alkylation and N-arylation of the amino groups can be achieved through various methods, including reaction with alkyl halides or through transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling reactions can be employed to introduce aryl or heteroaryl groups onto the amino nitrogens, significantly expanding the chemical space of the derivatives. mdpi.com

The following table provides examples of derivatization reactions at the amino positions of related fused heterocyclic systems:

Reaction TypeReagentsFunctional Group IntroducedReference
AminationVarious aminesSubstituted amino groups mdpi.com
AcylationAcetyl chloride, Benzoyl chlorideAcetamido, Benzamido grafiati.com
AlkylationAlkyl halidesN-alkyl groupsGeneral method
ArylationArylboronic acids (Suzuki Coupling)N-aryl groups mdpi.com

Regioselective Functional Group Transformations on the Furo[2,3-d]pyridazine Core

Achieving regioselectivity in the functionalization of the furo[2,3-d]pyridazine core is critical for the synthesis of specific isomers and for structure-activity relationship studies.

Directed metalation is a powerful tool for regioselective functionalization. By using directing groups, it is possible to deprotonate a specific position on the heterocyclic core with a strong base like n-butyllithium, followed by quenching with an electrophile. This strategy allows for the introduction of a variety of functional groups at a predetermined site. For the related furo[2,3-c]pyridine (B168854) system, successive regioselective lithiations have been described using n-BuLi and a superbase, enabling the synthesis of polysubstituted derivatives. researchgate.net

Halogenation reactions can also proceed with regioselectivity, providing a handle for further transformations such as cross-coupling reactions. The position of halogenation can often be controlled by the reaction conditions and the existing substituents on the ring.

Furthermore, the inherent electronic properties of the furo[2,3-d]pyridazine ring system can direct the regioselectivity of certain reactions. For example, in electrophilic aromatic substitution reactions, the electron-rich furan ring is generally more susceptible to attack than the electron-deficient pyridazine ring. Conversely, nucleophilic aromatic substitution is more likely to occur on the pyridazine ring, especially if it bears a good leaving group. The study of 3,4-pyridynes, transient reactive intermediates, has shown that proximal substituents can significantly influence the regioselectivity of nucleophilic addition. nih.gov

Structural Elucidation and Conformational Analysis of Furo 2,3 D Pyridazine 4,7 Diamine Analogues

Advanced Spectroscopic Characterization Techniques in Structural Research

The definitive identification and structural verification of Furo[2,3-d]pyridazine-4,7-diamine analogues rely on a combination of modern spectroscopic methods. Each technique provides unique and complementary information, contributing to a comprehensive understanding of the molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. ebsco.com High-resolution NMR, including both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. ebsco.commst.edu

In the study of furo[2,3-c]pyridine (B168854) derivatives, which are structurally related to the title compound, ¹H and ¹³C NMR are crucial for confirming their formation. nih.govacs.org For instance, in the synthesis of various 2,3-diamino-furo[2,3-c]pyridines, specific proton and carbon signals are used to verify the structure. nih.gov Similarly, the formation of tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines from furo[2,3-c]pyridine precursors is confirmed using ¹H and ¹³C NMR alongside other techniques. semanticscholar.org Solid-state NMR can provide further insights into the structure and dynamics of these molecules in the solid phase. mst.edu

Table 1: Representative ¹H and ¹³C NMR Data for a Furo[2,3-c]pyridine Analogue Data extracted from a study on N-benzyl-2-(pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine, a related heterocyclic system. nih.gov

NMR Type Chemical Shift (δ) in ppm Assignment
¹H NMR8.62 (dd, J = 4.6, 1.6 Hz, 2H)Aromatic Protons
¹H NMR7.94 (dt, J = 6.9, 1.1 Hz, 1H)Aromatic Proton
¹H NMR7.55 (dt, J = 9.1, 1.0 Hz, 1H)Aromatic Proton
¹H NMR4.22 (d, J = 6.1 Hz, 2H)CH₂ Protons
¹³C NMR150.12, 142.11, 141.94Aromatic Carbons
¹³C NMR138.64, 133.41, 128.98Aromatic Carbons
¹³C NMR52.64Aliphatic Carbon (CH₂)

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular identity of newly synthesized compounds. mdpi.com By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the determination of a molecule's elemental composition. This data is typically presented as a comparison between the calculated (theoretical) mass and the experimentally found mass.

For various analogues, including triazolo[4′,5′:4,5]furo[2,3-c]pyridines and nih.govacs.orgresearchgate.netthiadiazolo[3,4-d]pyridazines, HRMS using electrospray ionization (ESI) has been used to confirm the expected molecular formulas. acs.orgmdpi.com For example, the HRMS data for (1-(4-Chlorophenyl)-5-methyl-1H- nih.govmdpi.comresearchgate.nettriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol showed a found [M+H]⁺ ion at m/z 315.0807, which corresponded closely to the calculated value of 315.0643 for the formula C₁₅H₁₂ClN₄O₂⁺. acs.org

Table 2: HRMS Confirmation for a Furo[2,3-c]pyridine Analogue Data for (1-(5-Chloropyridin-2-yl)-5-methyl-1H- nih.govmdpi.comresearchgate.nettriazolo[4′,5′:4,5]furo[2,3-c]pyridin-8-yl)methanol. acs.org

Parameter Value
Ion FormulaC₁₄H₁₁³⁵ClN₅O₂⁺
Ion Type[M+H]⁺
Calculated m/z316.0596
Found m/z316.0671

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. rjptonline.org It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. nih.gov The resulting spectrum provides a "molecular fingerprint" that is unique to the compound.

In the analysis of related heterocyclic systems, FT-IR spectra are used to identify key functional groups. For example, in NIPU-HMDA, characteristic absorption bands confirm the presence of furan (B31954) rings (-C=C- at 1572 cm⁻¹, aromatic C-O stretching at 1215 cm⁻¹ and 1057 cm⁻¹), C-N bonds (1310 cm⁻¹), and aromatic =C-H stretching (3107 cm⁻¹). researchgate.net In pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines, a distinct peak around 3230-3334 cm⁻¹ is indicative of the N-H stretching vibration of the amine group. nih.gov

Table 3: Key FT-IR Vibrational Frequencies for Furo-pyridazine Analogue Functional Groups

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
~3230-3334N-H StretchingSecondary Amine nih.gov
~3107=C-H Aromatic StretchingFuran Ring researchgate.net
~1572-C=C- StretchingFuran Ring researchgate.net
~1310C-N StretchingAromatic Amine researchgate.net
~1215, 1057Aromatic C-O StretchingFuran Ring researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. dur.ac.uk By analyzing the diffraction pattern of X-rays passed through a single crystal, researchers can construct a detailed model of the molecule, including bond lengths, bond angles, and intermolecular interactions.

The structure of a triazolo[4′,5′:4,5]furo[2,3-c]pyridine, an advanced analogue, was unambiguously confirmed by single-crystal X-ray diffraction. semanticscholar.orgresearchgate.net The analysis revealed that the molecule crystallized in the monoclinic P2₁/c space group and that the fused triazolo-furan-pyridine core forms a flat structure. semanticscholar.orgresearchgate.net This technique also elucidates intermolecular forces, such as hydrogen bonding, which was observed between a hydroxyl group and a pyridine (B92270) nitrogen atom, influencing the crystal lattice arrangement. semanticscholar.org

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a crucial tool for "molecular fingerprinting." researchgate.net The region of an infrared spectrum from approximately 600 to 1500 cm⁻¹ is known as the fingerprint region. nih.gov This area contains a complex series of absorption bands that are highly characteristic of the molecule as a whole, arising from intricate vibrational and rotational motions. While certain bands in the functional group region (above 1500 cm⁻¹) can be similar for different molecules, the pattern in the fingerprint region is unique to each compound.

For this compound and its analogues, the specific pattern of peaks in this region can be used to distinguish between isomers and confirm the identity of a synthesized compound by matching its spectrum to that of a known standard. For example, subtle shifts in the vibrations of the fused furan and pyridazine (B1198779) rings would be most apparent in this region, providing a high degree of confidence in structural assignments. researchgate.netresearchgate.net

Conformational Isomerism and Dynamics of this compound Derivatives

Conformational isomerism refers to the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For fused heterocyclic systems like this compound, the core ring structure is largely rigid and planar due to its aromatic character. X-ray crystallographic studies of related fused systems confirm this planarity. semanticscholar.orgresearchgate.net

The primary source of conformational flexibility in these derivatives arises from the rotation of substituent groups attached to the core. For the parent compound, this compound, this would involve the orientation of the amino (-NH₂) groups. While rotation around the C-N bonds is possible, it may be sterically hindered by adjacent parts of the molecule. Furthermore, intermolecular and intramolecular hydrogen bonding involving the amine protons can lock the substituents into preferred conformations, particularly in the solid state, as observed in crystal structures of analogous compounds. semanticscholar.org The study of these dynamic processes, often through variable-temperature NMR, can provide insights into the energetic barriers to rotation and the predominant conformations in solution.

Chiroptical Properties and Stereochemical Investigations of Enantiomeric Forms

The parent compound, this compound, is an achiral molecule due to the presence of a plane of symmetry. As such, it does not exhibit enantiomeric forms and, consequently, does not possess inherent chiroptical properties like optical rotation or circular dichroism. Chiroptical properties are exclusive to chiral molecules, which are non-superimposable on their mirror images.

For a derivative of the furo[2,3-d]pyridazine core to be studied for its chiroptical properties, chirality must be introduced into the molecule. This can be achieved by the introduction of one or more stereogenic centers, axial chirality, or planar chirality through chemical modification. For instance, the attachment of a chiral substituent to the furo[2,3-d]pyridazine scaffold would result in a chiral molecule with potentially measurable chiroptical characteristics.

While specific studies on the chiroptical properties of chiral analogues of this compound are not prevalent in the literature, research on structurally related heterocyclic systems demonstrates the principles of such investigations. For example, studies on thieno[2,3-b]pyridine (B153569) derivatives, which are bioisosteres of the furo[2,3-d]pyridazine ring system, have explored their chiroptical properties upon derivatization with chiral moieties.

A notable example involves the synthesis and chiroptical analysis of N-(2-Chloro-7-cyclopropyl-4,7-dihydro-4-oxo-thieno[2,3-b]pyridine-5-carbonyl) L-α-Amino Esters. In this case, the inherently achiral thieno[2,3-b]pyridine core was functionalized with chiral L-α-amino esters. The resulting diastereomeric compounds could then be studied using techniques such as circular dichroism (CD) spectroscopy.

Circular dichroism spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. mdpi.com It measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms in space. mdpi.com In the context of chiral furo[2,3-d]pyridazine analogues, CD spectroscopy could be employed to:

Determine Absolute Configuration: By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, the absolute configuration of a newly synthesized chiral molecule can be established.

Analyze Conformational Changes: The CD spectrum of a molecule is sensitive to its conformation. Therefore, changes in the spectrum can indicate conformational shifts in response to environmental factors such as solvent or temperature.

Study Intermolecular Interactions: The binding of a chiral molecule to other molecules, such as proteins or DNA, can induce changes in its CD spectrum, providing insights into the nature of these interactions.

The table below illustrates the type of data that would be generated in a chiroptical study of a hypothetical chiral this compound analogue, "Compound X".

PropertyDescriptionExample Value
Specific Rotation ([α]) The observed optical rotation of a chiral compound at a specific concentration, path length, temperature, and wavelength.[α]D20 = +15.2° (c 0.5, CHCl3)
Circular Dichroism (CD) The differential absorption of left and right circularly polarized light. Data is typically presented as a plot of molar ellipticity ([θ]) versus wavelength.Positive Cotton effect at 280 nm, Negative Cotton effect at 250 nm
Molar Ellipticity ([θ]) A measure of the magnitude of the CD signal, normalized for concentration and path length.+2.5 x 104 deg·cm2·dmol-1 at 280 nm

Computational and Theoretical Studies of Furo 2,3 D Pyridazine 4,7 Diamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. These methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's reactivity and spectroscopic behavior. gsconlinepress.comresearchgate.net

The electronic structure of Furo[2,3-d]pyridazine-4,7-diamine can be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

For related pyridazine (B1198779) and triazolopyridazine derivatives, DFT calculations have been employed to determine these parameters. gsconlinepress.comuomphysics.net These studies show that the distribution and energy of frontier orbitals are significantly influenced by the nature and position of substituents on the heterocyclic core. For this compound, the electron-donating amino groups at the C4 and C7 positions would be expected to raise the HOMO energy level, thereby influencing its reactivity and interaction potential.

Table 1: Representative Quantum Chemical Parameters from DFT Studies on Related Heterocyclic Cores Note: These values are for illustrative purposes based on published data for related pyridazine derivatives and are not specific to this compound.

Parameter5-phenyl-6-ethyl-pyridazine-3-thione (PEPT) researchgate.net6-chloro-3-[(4-methylphenoxy)methyl] rsc.orgnih.govtriazolo[4,3-b]pyridazine uomphysics.net
EHOMO (eV)-5.69-6.50
ELUMO (eV)-1.99-1.54
Energy Gap (ΔE) (eV)3.704.96
Hardness (η) (eV)1.852.48
Softness (s) (eV-1)0.540.20

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate charge density: red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions denote positive potential (electron-poor areas, susceptible to nucleophilic attack).

In this compound, the nitrogen atoms of the pyridazine ring and the oxygen of the furan (B31954) ring would be expected to be electron-rich, appearing as regions of negative potential. Conversely, the hydrogen atoms of the amine groups would exhibit positive potential. This distribution is key to understanding intermolecular interactions, such as hydrogen bonding, which are critical for ligand-receptor binding. Studies on substituted pyridazines confirm that electronic effects from various functional groups significantly alter the charge distribution across the molecule. nih.govrsc.org

Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structural confirmation.

NMR (Nuclear Magnetic Resonance): DFT calculations can predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, help in the definitive assignment of signals to specific atoms within the molecule.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. This provides insight into the molecule's chromophores and electronic behavior.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are particularly useful for understanding its conformational flexibility and the stability of its interactions when bound to a biological target, such as a protein kinase.

In studies of related furo[2,3-d]pyrimidine (B11772683) derivatives designed as kinase inhibitors, MD simulations have been performed to assess the stability of the ligand-protein complex. rsc.orgnih.govresearchgate.net These simulations, often run for nanoseconds, track the trajectory of the ligand within the protein's active site. The analysis of these trajectories can confirm whether key interactions, like hydrogen bonds predicted by docking studies, are maintained over time. This provides a more dynamic and realistic view of the binding event than static docking poses. nih.gov

Docking Studies and Ligand-Protein Interaction Prediction for Mechanistic Insight

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries and providing mechanistic insights into how a ligand interacts with its target.

The furo[2,3-d]pyridazine scaffold is a common feature in molecules designed as kinase inhibitors. researchgate.net Docking studies on analogous furo[2,3-d]pyrimidine and furopyridine derivatives have been widely reported, often targeting enzymes like PI3K, AKT, and CDK2. rsc.orgnih.govnih.govresearchgate.netnih.gov These studies typically show the heterocyclic core positioned within the ATP-binding site of the kinase, with substituents forming specific hydrogen bonds and hydrophobic interactions with key amino acid residues. For this compound, the diamine groups at positions 4 and 7 would be predicted to act as crucial hydrogen bond donors and acceptors, anchoring the molecule within the active site.

Table 2: Examples of Docking Studies on Furo-Heterocycle Analogs

Compound ClassProtein TargetKey Predicted InteractionsReference
Furo[2,3-d]pyrimidine derivativesPI3K / AKT-1Hydrogen bonds with key amino acids in the binding sites. rsc.orgnih.gov
Furopyridine derivativesCDK2Binding mode similar to reference inhibitors within the enzyme active site. nih.govnih.gov
Tricyclic Furo[2,3-d]pyrimidinesEGFRGood binding and high matching with the target protein. researchgate.net

Structure-Activity Relationship (SAR) Modeling via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are integral to modern SAR, allowing for the development of predictive models.

By analyzing a series of related compounds, computational SAR can identify the structural features that enhance or diminish activity. For the furo[2,3-d]pyridazine family, this involves synthesizing various derivatives and correlating their structural modifications with changes in biological effect (e.g., IC₅₀ values). Computational data from docking studies (binding energies) and quantum calculations (electronic properties) can be used to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov

Studies on furo[2,3-d]pyrimidine derivatives have established SAR where, for instance, specific substitutions on the core structure lead to improved inhibitory activity against certain kinases. nih.gov These models help rationalize why certain derivatives are more potent and guide the design of new compounds with optimized properties. For this compound, a computational SAR approach would involve modeling how different substituents in place of the amine groups might alter binding affinity and selectivity towards a specific protein target.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. mdpi.com These theoretical studies provide valuable insights into reaction pathways, transition states, and the energetics of chemical transformations at the molecular level, which can be challenging to determine through experimental means alone. mdpi.com

While computational studies have been conducted on the synthesis and reaction mechanisms of various related heterocyclic compounds such as furo[3,4-d] researchgate.netresearchgate.netoxazines, pyrano[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines, a specific and detailed computational investigation into the reaction mechanism for the formation of this compound is not extensively documented in publicly available research. researchgate.netresearchgate.netmdpi.com

In a general sense, the elucidation of a reaction mechanism for a compound like this compound would computationally involve:

Identification of Key Intermediates and Transition States: Mapping the reaction coordinates to locate stable intermediates and the high-energy transition states that connect them.

Calculation of Activation Energies: Determining the energy barriers for each step of the proposed mechanism to identify the rate-determining step.

Thermodynamic Analysis: Calculating the change in Gibbs free energy to determine the spontaneity and equilibrium position of the reaction.

Although specific data tables and detailed research findings for the reaction mechanism elucidation of this compound are not available, the principles of computational chemistry provide a robust framework for such investigations. Future computational studies could shed light on the precise mechanism of its formation, aiding in the optimization of its synthesis and the development of novel derivatives.

Reactivity and Reaction Mechanisms of Furo 2,3 D Pyridazine 4,7 Diamine

Electrophilic Aromatic Substitution Reactions on the Fused Ring System

Direct electrophilic aromatic substitution studies on Furo[2,3-d]pyridazine-4,7-diamine have not been extensively reported. However, the anticipated reactivity can be predicted based on the electronic properties of the fused rings. The furan (B31954) ring is inherently electron-rich and typically undergoes electrophilic substitution readily. Conversely, the pyridazine (B1198779) ring, as a π-deficient diazine, is generally deactivated towards electrophilic attack. The presence of two nitrogen atoms in the pyridazine ring lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making it less available for interaction with electrophiles researchgate.net.

The powerful electron-donating amino groups at positions 4 and 7 are expected to activate the pyridazine ring to some extent, but more significantly, they will strongly activate the furan ring toward electrophilic attack. The substitution is predicted to occur preferentially on the furan moiety. Based on the principles of electrophilic substitution on related electron-rich heterocycles like furo[2,3-b]pyrroles, which undergo formylation at the position adjacent to the heteroatom, similar reactivity can be expected for this compound mdpi.com. The most likely positions for electrophilic attack would be C2 and C3 of the furan ring, with the precise regioselectivity determined by the specific electrophile and reaction conditions. For instance, intramolecular electrophilic substitution has been observed on furan rings in related pyridopyridazine (B8481360) systems mdpi.com.

Nucleophilic Substitution Reactions, particularly at the Pyridazine Core

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient heteroaromatics like pyridazine, especially when a good leaving group, such as a halogen, is present nih.gov. In this compound, the amino groups are poor leaving groups, making direct nucleophilic substitution at the C4 and C7 positions unlikely under normal conditions.

For nucleophilic substitution to occur on the pyridazine core, chemical modification would be necessary. This could involve:

Diazotization: The amino groups could be converted into diazonium salts, which are excellent leaving groups and can be subsequently displaced by a variety of nucleophiles.

Synthesis from a halogenated precursor: Utilizing a halogenated Furo[2,3-d]pyridazine derivative would enable nucleophilic substitution reactions. Studies on halogenated pyridazines and pyridopyridazines show that they readily react with nucleophiles mdpi.comnih.gov. The regioselectivity of such substitutions can be complex, often depending on the nature of the nucleophile and the specific substitution pattern of the starting material nih.gov.

The electron-donating furan ring and amino groups would generally decrease the susceptibility of the pyridazine core to nucleophilic attack. Therefore, harsh reaction conditions or a highly activated substrate would likely be required.

Cycloaddition Reactions Involving the Furo[2,3-d]pyridazine Core

The Furo[2,3-d]pyridazine skeleton possesses features that could allow it to participate in cycloaddition reactions, although specific examples involving this core are not documented.

As a Diene: The pyridazine ring can function as a diene in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienophiles mdpi.comorganic-chemistry.org. This reactivity is enhanced by electron-withdrawing substituents on the pyridazine ring. The fused electron-rich furan ring in this compound would likely diminish this reactivity. The furan ring itself is a classic diene and can participate in normal-electron-demand Diels-Alder reactions, though these reactions are often reversible nih.gov.

As a Dipolarophile: The π-system of the Furo[2,3-d]pyridazine core could potentially react with 1,3-dipoles in [3+2] cycloaddition reactions, a common strategy for elaborating pyridazine derivatives nih.govchemrxiv.org.

The feasibility and outcome of such reactions would be highly dependent on the reaction partner and conditions, with potential competition between the furan and pyridazine moieties.

Metal-Catalyzed Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds, including pyridazine-containing systems nih.govbeilstein-journals.orgresearchgate.netresearchgate.net. While direct application on this compound is not reported, extensive research on analogous systems like furo[2,3-b]pyrazines demonstrates the potential of this approach researchgate.net.

Functionalization would typically require the presence of a halide or triflate group on the ring system. A synthetic strategy starting from a halogenated Furo[2,3-d]pyridazine would open access to a wide array of derivatives via reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

The amino groups on this compound could also be utilized, for instance, by converting them into triflates or halides to serve as coupling partners. The table below summarizes representative palladium-catalyzed reactions on a closely related furo[2,3-b]pyrazine scaffold, illustrating the potential for similar transformations on the Furo[2,3-d]pyridazine core researchgate.net.

Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProduct Type
Suzuki-MiyauraChloro-furopyrazineArylboronic acidPd(OAc)₂, SPhos, K₃PO₄Aryl-furopyrazine
SonogashiraChloro-furopyrazineTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl-furopyrazine

Photochemical Reactivity Studies of this compound

The photochemical behavior of this compound has not been investigated. Research on related fused pyridazine systems is also scarce. One study on a 3-azidopyrazolopyridazine derivative showed that irradiation leads to a nitrene intermediate, which can undergo subsequent ring-opening or insertion reactions depending on the solvent tsijournals.com. This suggests that if a photoactive group were introduced into the this compound molecule, complex photochemical transformations could be accessible. Without such a group, the core structure is expected to be relatively stable to light.

Investigation of Reaction Kinetics and Thermodynamics

There are no specific reports on the kinetic or thermodynamic parameters for reactions involving this compound. Such studies would be essential for optimizing reaction conditions and understanding the stability of intermediates and products.

General principles can be applied to predict the thermodynamics of potential reactions. For example, in any cycloaddition reaction, the stability of the aromatic Furo[2,3-d]pyridazine system would be a key thermodynamic factor. Diels-Alder reactions involving the furan ring are known to be reversible, and the equilibrium position is highly sensitive to substituents and temperature nih.gov. Any reaction that disrupts the aromaticity of the fused system would likely be thermodynamically unfavorable unless followed by a process that regenerates a stable aromatic or heteroaromatic system. Computational studies applying Density Functional Theory (DFT) could provide valuable insights into reaction barriers (kinetics) and the relative energies of reactants, transition states, and products (thermodynamics) for this system researchgate.net.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the biological activity and mechanistic investigations of This compound and its analogues that would adhere to the specific outline provided.

There is a significant lack of published research data corresponding to the requested sections and subsections for this particular chemical compound (CAS Number: 18259-49-9). The searches did not yield specific information on:

Enzyme inhibition assays (Kinases, Antifolates)

Receptor binding studies

Cell-based assays for target engagement

Molecular target identification

Signal transduction pathway analysis

While extensive research exists for the structurally related furo[2,3-d]pyrimidine (B11772683) scaffold, which includes numerous studies on kinase inhibition, antifolate activity, and cellular pathway modulation, this information is not applicable to the distinct furo[2,3-d]pyridazine core structure specified in the request.

Due to the strict instructions to focus solely on "this compound" and to not introduce information outside the explicit scope, and the paramount importance of scientific accuracy, the article cannot be written. Substituting data from a different chemical class would be factually incorrect and misleading.

Biological Activity Profiling and Mechanistic Investigations of Furo 2,3 D Pyridazine 4,7 Diamine Analogues

Mechanistic Studies of Biological Action at the Molecular Level

Protein-Ligand Interaction Characterization

The biological activity of furo[2,3-d]pyridazine analogues is intrinsically linked to their ability to interact with specific protein targets. While detailed crystallographic or NMR structural data for Furo[2,3-d]pyridazine-4,7-diamine analogues complexed with their targets are not extensively available in the public domain, insights can be drawn from related furo[2,3-d]pyrimidine (B11772683) and pyridazine (B1198779) derivatives, which share structural similarities.

For instance, the pyridazine ring is noted for its capacity for robust, dual hydrogen-bonding, which can be crucial for drug-target interactions nih.gov. Modeling studies of related pyridazine derivatives have shown that the nitrogen atoms of the pyridazine ring can engage in hydrogen bonding with protein residues. For example, in studies of pyridazine derivatives targeting the human rhinovirus (HRV) capsid protein, a pyridazine nitrogen atom was observed to form a hydrogen-bonding interaction with an intervening water molecule, which in turn interacted with the backbone N-Hs of Leu106 and Asn219 nih.gov. Furthermore, the pyridazine ring can participate in π-stacking interactions with aromatic residues like tyrosine, as seen with Tyr197 in the HRV capsid protein nih.gov.

In the context of kinase inhibition, a common therapeutic area for such heterocyclic compounds, the furo[2,3-d]pyrimidine scaffold has been shown to interact with key residues in the ATP-binding pocket. For example, studies on furo[2,3-d]pyrimidine derivatives as GSK-3 inhibitors have highlighted unique binding interactions, such as with Pro136 in a hydrophobic region researchgate.net. While these are not direct analogues of this compound, the shared furan (B31954) and diazine ring systems suggest that similar binding modes, involving hydrogen bonds and hydrophobic interactions, are likely to be important for the biological activity of this compound analogues.

Gene Expression Modulation Studies

The interaction of small molecules with their biological targets can lead to downstream effects on gene expression. Studies on a furo[2,3-d]pyridazine-4(5H)-one derivative have demonstrated its ability to modulate the expression of the B-cell lymphoma 2 (BCL2) oncogene nih.gov. This compound was found to have a binding preference for BCL2 G-quadruplexes over other G-quadruplexes and double-stranded DNA nih.gov. This interaction led to the successful suppression of BCL2 expression, resulting in high cytotoxicity in Jurkat human acute T-cell leukemia cell lines nih.gov.

The modulation of gene expression is a key mechanism for the therapeutic effects of many anticancer agents. The ability of a furo[2,3-d]pyridazine derivative to downregulate a critical anti-apoptotic protein like BCL2 highlights the potential of this scaffold in cancer therapy. Further global gene expression studies, such as those performed using whole transcriptome RNA-seq for other G-quadruplex ligands, could reveal a broader impact on cancer-related pathways, including those involved in survival, metastasis, and drug resistance nih.gov.

Structure-Activity Relationship (SAR) Development for Biological Efficacy

The development of structure-activity relationships (SAR) is crucial for optimizing the biological efficacy of a chemical series. For the broader class of furo[2,3-d]pyrimidine derivatives, SAR studies have provided valuable insights into the structural requirements for potent kinase inhibition.

For example, in a series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives designed as FLT3-ITD inhibitors, several SAR trends were observed imtm.cz. Twenty-seven out of thirty-one compounds demonstrated nanomolar inhibition of FLT3-ITD imtm.cz. In one series, a compound bearing an unsubstituted terminal phenyl group showed an IC50 value of 0.038 μM against FLT3-ITD imtm.cz. The introduction of one or two substituents on this phenyl ring generally had a detrimental effect on activity, particularly in cellular assays imtm.cz. However, a 2,4-difluoro substituted analogue displayed potent activity with an IC50 of 0.006 μM against FLT3-ITD imtm.cz.

These findings, while not directly on this compound analogues, underscore the importance of the substitution pattern on the terminal aryl rings for achieving high potency.

Compound IDModificationsTargetIC50 (µM)Reference
Series 1 Unsubstituted terminal phenylFLT3-ITD0.038 imtm.cz
Compound 33 2,4-diF substituents on terminal phenylFLT3-ITD0.006 imtm.cz
Series 2 Unsubstituted terminal phenylFLT3-ITD0.016 imtm.cz

This table is based on data for furo[2,3-d]pyrimidine derivatives and is intended to be illustrative of the types of SAR that could be developed for furo[2,3-d]pyridazine analogues.

In Vivo Proof-of-Concept Studies in Relevant Research Models (e.g., Animal Models for Mechanistic Insights)

In vivo studies are essential to validate the therapeutic potential and understand the mechanistic underpinnings of novel compounds in a physiological context. While specific in vivo data for this compound analogues is limited in the reviewed literature, studies on related furo[2,3-d]pyrimidine-based chalcones provide valuable insights into the potential in vivo efficacy and mechanisms of action for this class of compounds.

In a study utilizing a murine Ehrlich ascites carcinoma (EAC) solid tumor model, two furo[2,3-d]pyrimidine-based chalcones, compounds 5d and 5e , were evaluated for their in vivo anticancer activity nih.gov. Following intraperitoneal administration, both compounds demonstrated a significant decrease in tumor volume over a 20-day period. Notably, compound 5e at a dose of 5 mg/kg exhibited a tumor growth inhibition of 78%, a result comparable to the standard chemotherapeutic agent doxorubicin (B1662922) nih.gov.

Mechanistic investigations in this in vivo model revealed several key findings:

Apoptosis Induction : Tumor sections from mice treated with compounds 5d and 5e showed a profound increase in the immunoreactive area for caspase-3, a key executioner of apoptosis. Compound 5e induced apoptosis at a level comparable to doxorubicin nih.gov.

Modulation of Oxidative Stress : The study examined oxidative stress markers and found that treatment with these compounds markedly elevated the serum total antioxidant capacity (TAC) and glutathione (B108866) (GSH) levels, while reducing malondialdehyde (MDA) levels, indicating a mitigation of oxidative stress nih.gov.

These findings suggest that the anticancer effects of these related compounds in vivo are mediated, at least in part, by the induction of apoptosis and the modulation of the tumor microenvironment's redox state. While direct extrapolation to this compound analogues should be made with caution, these results provide a strong rationale for their investigation in similar in vivo cancer models.

Applications and Potential in Advanced Materials and Chemical Biology

Furo[2,3-d]pyridazine-4,7-diamine in Dye Chemistry and Fluorescent Probes

The structural framework of this compound, featuring an electron-deficient pyridazine (B1198779) ring fused with an electron-rich furan (B31954) ring and substituted with electron-donating amino groups, is suggestive of its potential utility in the development of novel dyes and fluorescent probes. The interaction between electron-donating and electron-withdrawing moieties within a conjugated system can lead to intramolecular charge transfer (ICT), a phenomenon that is often the basis for the photophysical properties of fluorescent molecules.

While direct studies on the photophysical properties of this compound are not extensively documented, research on analogous fused heterocyclic systems provides valuable insights. For instance, novel furo[2,3-d]pyrimidine (B11772683) derivatives have been designed and synthesized as fluorescent chemosensors. These compounds have demonstrated the ability to effectively recognize specific ions, exhibiting changes in their absorption and emission spectra upon binding, which is a key characteristic of a fluorescent probe. Similarly, fused imidazo[1,2-a]pyridine-based fluorescent probes have been developed for the detection of metal ions like Fe³⁺ and Hg²⁺ in aqueous media and even within living cells. mdpi.commdpi.com These examples underscore the potential of fused nitrogen-containing heterocycles to serve as the core scaffold for sensitive and selective fluorescent sensors. The amino groups on the this compound core could be further functionalized to tune the photophysical properties and enhance selectivity for specific analytes.

Integration into Supramolecular Assemblies and Frameworks

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structure of this compound possesses key features that could enable its integration into such assemblies. The two amino groups can act as hydrogen bond donors, while the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors. This dual functionality allows for the formation of intricate hydrogen-bonding networks, which are fundamental to the construction of supramolecular architectures.

Furthermore, the planar, aromatic nature of the furo[2,3-d]pyridazine core makes it a candidate for engaging in π-π stacking interactions. These interactions, driven by the attraction between electron-rich and electron-deficient aromatic rings, are another crucial tool in the construction of supramolecular assemblies. The electron-deficient character of the pyridazine ring could facilitate favorable stacking interactions with electron-rich aromatic systems. tue.nl While specific examples involving this compound in supramolecular chemistry are yet to be reported, the foundational principles of molecular recognition suggest its potential as a versatile building block in this field.

Potential in Catalyst Design and Organic Transformations

Heterocyclic compounds are ubiquitous as ligands in coordination chemistry and catalysis. The nitrogen atoms within the pyridazine ring of this compound possess lone pairs of electrons that can coordinate to metal centers. This coordination is the basis for the formation of metal complexes, some of which may exhibit catalytic activity. The specific geometry and electronic properties of the furo[2,3-d]pyridazine ligand could influence the reactivity and selectivity of a coordinated metal catalyst.

The development of novel catalytic systems is a cornerstone of modern organic synthesis. Metal-catalyzed reactions, in particular, have revolutionized the way complex molecules are constructed. mdpi.com The synthesis of various nitrogen-containing heterocycles often relies on transition metal catalysis. While the catalytic applications of this compound itself have not been explored, the broader class of N-heterocycles is known to be pivotal in the design of new catalysts. mdpi.com Further research could involve the synthesis of metal complexes of this compound and the evaluation of their catalytic efficacy in various organic transformations.

Role as Building Blocks in Multistep Organic Synthesis

The furo[2,3-d]pyridazine scaffold represents a versatile platform for the synthesis of more complex molecules. The presence of two reactive amino groups on this compound provides handles for further chemical modifications. These amino groups can undergo a variety of chemical reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the construction of larger molecular architectures.

The synthesis of functionalized pyridazine and furopyridazine derivatives is an active area of research. researchgate.net These synthetic efforts highlight the utility of the core heterocyclic structure as a foundational element in organic synthesis. The ability to selectively functionalize different positions of the furo[2,3-d]pyridazine ring system would further enhance its value as a building block for creating libraries of compounds with potential applications in medicinal chemistry and materials science.

Applications in Agricultural Chemistry Research

Pyridazine derivatives have been a subject of interest in agricultural chemistry, with a number of compounds containing this heterocyclic core being developed as agrochemicals. researchgate.net Specifically, various pyridazine-based compounds have been investigated for their herbicidal activity. researchgate.net For instance, some pyridazine derivatives have been shown to act as phytoene (B131915) desaturase (PDS) inhibitors, a critical enzyme in carotenoid biosynthesis in plants, leading to a bleaching effect and eventual plant death. researchgate.net

While there is no specific data on the agrochemical properties of this compound, its structural similarity to known bioactive pyridazines suggests that it could be a candidate for investigation in crop protection research. The furo[2,3-d]pyridazine scaffold could be explored as a novel core for the design of new herbicides, fungicides, or insecticides. Further research would be necessary to evaluate its biological activity and potential for development as an agrochemical research tool or a lead compound for crop protection products.

Advanced Functional Materials Research (e.g., organic electronics)

The development of organic materials with tailored electronic properties is a rapidly advancing field, with applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic characteristics of the constituent molecules are paramount to the performance of these devices. Electron-deficient π-conjugated systems are often sought after for their ability to transport electrons (n-type materials).

The pyridazine ring is known to be electron-deficient due to the presence of two electronegative nitrogen atoms. tue.nlyoutube.com This inherent electronic property of the furo[2,3-d]pyridazine core, combined with the potential for extended conjugation through appropriate substitution, makes it an interesting candidate for exploration in the field of organic electronics. While the direct application of this compound in this area has not been reported, the broader class of azaheterocycles is being investigated for its potential in supramolecular electronics and other advanced materials. Theoretical and experimental studies on the electronic structure and charge transport properties of this compound and its derivatives could reveal its suitability for use in organic electronic devices.

Analytical Methodologies for Furo 2,3 D Pyridazine 4,7 Diamine in Research Contexts

Chromatographic Separation and Purification Techniques (HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation and purification of Furo[2,3-d]pyridazine-4,7-diamine from complex matrices, such as reaction mixtures or biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be the most effective approach. This is supported by methodologies developed for other aminopyridines and aminopyridazine derivatives. cmes.orgnih.gov A C18 column is a common choice for the separation of such polar compounds. cmes.orgnih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile (B52724), would need to be optimized to achieve adequate retention and resolution. cmes.orghelixchrom.com Detection is commonly performed using a UV detector, with the wavelength set to the absorption maximum of the compound. cmes.org

A rapid and sensitive HPLC-MS/MS method has been developed for the determination of an aminopyridazine-derived anti-neuroinflammatory agent in dog plasma, demonstrating the applicability of this technique for pharmacokinetic studies. nih.gov This method utilized a C18 column and a mobile phase consisting of acetonitrile and water with formic acid, coupled with mass spectrometric detection. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Aminopyridine and Aminopyridazine Compounds

Parameter Setting Reference
Column Shim-pack Scepter C18 cmes.org
Mobile Phase Phosphate buffer (pH 7.0) and Methanol (90:10) cmes.org
Flow Rate 0.5 mL/min cmes.org
Column Temperature 35 °C cmes.org
Detection UV at 280 nm cmes.org

| Injection Volume | 10 µL | cmes.org |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility. researchgate.net A common approach for heterocyclic aromatic amines involves derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide. researchgate.net The resulting silyl (B83357) derivatives are more amenable to GC analysis. The separation is typically achieved on a fused-silica capillary column, such as a DB-5MS, with helium as the carrier gas. researchgate.netnih.gov Mass spectrometry provides both qualitative and quantitative information, with the ability to identify compounds based on their mass spectra. researchgate.netnih.gov

Table 2: Representative GC-MS Parameters for Analysis of Heterocyclic Aromatic Amines

Parameter Setting Reference
Column DB-5MS fused-silica capillary column (30 m x 0.25 mm, 0.25 µm film thickness) researchgate.net
Carrier Gas Helium at a constant flow rate of 1 mL/min researchgate.net
Injection Mode Splitless scielo.br
Oven Temperature Program 80 °C for 1 min, then ramped to 260 °C at 25 °C/min, then to 300 °C at 10 °C/min and held for 6.3 min scielo.br

| Detector | Mass Spectrometer | researchgate.netnih.gov |

Spectrophotometric Quantification Methods (UV-Vis)

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that absorb light in the UV-Vis range. Furo[2,3-d]pyridazine derivatives, as well as related furo[2,3-b]pyridines and furo[2,3-d]pyrimidines, exhibit characteristic UV absorption spectra. researchgate.netnih.govfrontiersin.org The wavelength of maximum absorbance (λmax) can be used to construct a calibration curve for the quantification of this compound in solution. For instance, a study on a furo[2,3-b]pyridine (B1315467) derivative reported absorption bands around 280 nm and 340 nm. researchgate.net Another study on a furo[2,3-d]pyrimidine (B11772683) derivative showed a λmax at 260 nm and 336 nm in acetonitrile. nih.gov The specific λmax for this compound would need to be determined experimentally. Changes in the UV absorption spectrum of a related aminopyridazine, minaprine, were observed upon gamma irradiation, indicating that UV-Vis can also be used to monitor chemical transformations. researchgate.net

Electrochemical Detection Methods for Trace Analysis

Electrochemical methods offer high sensitivity and are particularly well-suited for the trace analysis of electroactive compounds. This compound, with its amine and heterocyclic nitrogen functionalities, is expected to be electrochemically active. The analysis of purine (B94841) analogs, which share structural similarities, has been extensively studied using electrochemical techniques. researchgate.netmdpi.comnih.gov

Differential pulse voltammetry (DPV) at a glassy carbon electrode is a common technique for the analysis of such compounds. nih.gov The oxidation potentials of the analyte can be used for its identification and the peak current for its quantification. The development of modified electrodes, for example, with nanomaterials, can significantly enhance the sensitivity and selectivity of the detection. mdpi.com For instance, a titanium oxide/graphene nanocomposite modified electrode has been shown to improve the electrochemical detection of purine nucleobases. mdpi.com These approaches could be adapted for the sensitive detection of this compound in various matrices.

Table 3: Electrochemical Detection of Purine Analogs

Technique Electrode Key Findings Reference
Differential Pulse Voltammetry Glassy Carbon Electrode Quantitation limit of 0.1 mM for an antiviral purine analog. nih.gov
Differential Pulse Voltammetry CuIITPTAPc modified GCE LOD of 1.42 μM for simultaneous detection of guanine (B1146940) and adenine. researchgate.net

Advanced Techniques for Metabolite Identification in Biological Systems (e.g., LC-MS/MS in cellular lysates)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of metabolites in complex biological matrices like cellular lysates. This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov

For the identification of metabolites of this compound, a robust LC-MS/MS method would be required. This would involve optimizing the chromatographic separation, as discussed in section 8.1, and the mass spectrometric parameters. nih.gov Multiple reaction monitoring (MRM) is a common scan mode used for targeted quantification, where specific precursor-to-product ion transitions are monitored for the parent compound and its expected metabolites. nih.gov The development of a public LC-Orbitrap-MS/MS spectral library for metabolites highlights the importance of high-resolution mass spectrometry for accurate metabolite identification. biorxiv.org The analysis of nitrogen-containing heterocycles by LC-MS has been investigated, and mixed-mode liquid chromatography (MMLC) has been shown to be effective for separating polar compounds. nih.govnih.gov This approach could be beneficial for the analysis of this compound and its metabolites in biological systems.

Future Perspectives and Challenges in Furo 2,3 D Pyridazine 4,7 Diamine Research

Exploration of Unexplored Synthetic Pathways and Novel Derivatization Strategies

A significant hurdle in the study of Furo[2,3-d]pyridazine-4,7-diamine is the absence of established and optimized synthetic protocols. Future research should prioritize the development of efficient and versatile synthetic methodologies. This could involve exploring novel starting materials, catalysts, and reaction conditions to improve yields and purity. Furthermore, a key area of opportunity lies in the derivatization of the diamine functionalities. These amino groups provide reactive handles for the introduction of a wide array of substituents, enabling the creation of a library of novel derivatives with diverse physicochemical and pharmacological properties.

Identification of Novel Biological Targets beyond Current Scope

The biological activity of this compound remains unknown. The broader class of pyridazine-containing heterocycles has shown a wide range of pharmacological activities, including antimicrobial and anticancer effects. Therefore, a crucial future direction is the systematic screening of this compound and its derivatives against a diverse panel of biological targets. This could include enzymes, receptors, and whole-cell assays relevant to oncology, infectious diseases, and inflammatory conditions. High-throughput screening campaigns could rapidly identify initial hits and pave the way for more focused mechanistic studies.

Development of Advanced Computational Models for Predictive Research

In the absence of extensive experimental data, computational modeling can serve as a powerful tool to guide research efforts. The development of accurate quantum mechanical and molecular mechanics models for the Furo[2,3-d]pyridazine scaffold can help predict the physicochemical properties, spectroscopic signatures, and potential biological activities of its derivatives. Such models can be employed in virtual screening campaigns to identify promising derivatization strategies and prioritize compounds for synthesis and biological evaluation, thereby accelerating the discovery process.

Interdisciplinary Research Integrating this compound Chemistry with Other Fields

The full potential of this compound can be realized through interdisciplinary collaborations. Integrating synthetic chemistry with computational biology, pharmacology, and materials science can open up new avenues of research. For instance, collaboration with biologists could facilitate the identification of novel biological targets, while partnerships with materials scientists could explore the potential of these compounds in the development of novel functional materials. Such synergistic efforts will be vital to unlocking the scientific and practical value of this understudied heterocyclic system.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Furo[2,3-d]pyridazine-4,7-diamine derivatives?

  • The synthesis often involves condensation reactions of α-halo aldehydes or ketones with aminopyridazine precursors. For example, 2-chloropropionaldehyde reacts with aminopyridazines in dimethyl sulfoxide (DMSO) to yield pyrrolo[2,3-d]pyrimidines, which can rearrange under acidic conditions to form furo[2,3-d]pyridazines . Sonogashira cross-coupling reactions are also used to introduce alkynyl substituents at specific positions, enabling regioselective functionalization .

Q. How can structural characterization of this compound derivatives be optimized?

  • Use a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. Off-resonance decoupled NMR spectra help distinguish between singlet and multiplet resonances in complex heterocycles . X-ray crystallography is recommended for resolving ambiguities in fused-ring systems .

Q. What biological targets are associated with this compound analogs?

  • These compounds show inhibitory activity against dihydrofolate reductase (DHFR) in pathogens like Pneumocystis carinii and Toxoplasma gondii. Selectivity is achieved by targeting residues in non-mammalian DHFR isoforms, as demonstrated via molecular modeling .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of the furo[2,3-d]pyridazine core be addressed?

  • Nitration studies reveal that substituents at C-5 and C-6 influence reactivity. For example, 4,7-dichlorofuro[2,3-d]pyridazine resists nitration due to steric hindrance, while 4-oxo-7-chloro derivatives undergo nitration at C-2 with mixed acid. Computational analysis of electron density (e.g., HOMO/LUMO interactions) can predict reactive sites .

Q. What strategies resolve contradictions in DHFR inhibition data across structurally similar analogs?

  • Comparative assays using isogenic DHFR isoforms (e.g., human vs. P. carinii) are critical. For instance, furo[2,3-d]pyrimidines exhibit higher selectivity for P. carinii DHFR, whereas pyrrolo[2,3-d]pyrimidines favor T. gondii DHFR. Molecular dynamics simulations can identify binding-pocket variations that explain selectivity .

Q. How do halogenation patterns (e.g., bromination) affect the reactivity and bioactivity of Furo[2,3-d]pyridazine derivatives?

  • Bromination at C-4 and C-7 (e.g., 4,7-dibromo derivatives) enhances electrophilicity, enabling nucleophilic aromatic substitution. However, steric bulk from halogens may reduce solubility, requiring co-solvents like DMF or DMSO for biological assays .

Q. What computational tools are recommended for designing Furo[2,3-d]pyridazine-based inhibitors with improved selectivity?

  • Density functional theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) can model interactions with DHFR active sites. Focus on residues like Asp-34 and Leu-65 in P. carinii DHFR, which differ from mammalian counterparts, to optimize selectivity .

Methodological Considerations

Q. How to handle instability of intermediates during furo[2,3-d]pyridazine synthesis?

  • Open-chain intermediates (e.g., formed during acid-catalyzed rearrangements) are prone to decomposition. Use low-temperature conditions (< 50°C) and inert atmospheres (N2_2/Ar) to stabilize reactive species. Monitor reactions via TLC or HPLC-MS .

Q. What analytical approaches validate synthetic yields in complex heterocyclic systems?

  • Quantitative 1H^1 \text{H}-NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) provides accurate yield measurements. Pair with gravimetric analysis to account for hygroscopic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.